3-Isopropylisothiazole-4-carbonitrile
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Overview
Description
3-Isopropylisothiazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₇H₈N₂S and a molecular weight of 152.22 g/mol . This compound features a thiazole ring substituted with an isopropyl group at the 3-position and a nitrile group at the 4-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-Isopropylisothiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with nitrile-containing reagents. One common method includes the use of thiazole derivatives and nitrile compounds under specific reaction conditions, such as the presence of catalysts and controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-Isopropylisothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Isopropylisothiazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . The nitrile group can also interact with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
3-Isopropylisothiazole-4-carbonitrile can be compared with other thiazole derivatives, such as:
1,3-Thiazole-4-carbonitrile: Similar in structure but lacks the isopropyl group, which may affect its reactivity and biological activity.
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Contains a chloro and p-tolyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C7H8N2S |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
3-propan-2-yl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H8N2S/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,1-2H3 |
InChI Key |
BIDRLFVDIOKFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC=C1C#N |
Origin of Product |
United States |
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